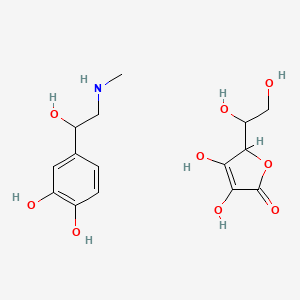
l-Adrenalin ascorbinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
l-Adrenalin ascorbinate, also known as this compound, is a bioactive chemical compound with the molecular formula C15H21NO9 and a molecular weight of 359.33 g/mol It is a combination of l-Ascorbic acid and 4-[1-hydroxy-2-(methylamino)ethyl]-1,2-benzenediol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: l-Adrenalin ascorbinate is synthesized through a reaction between l-Ascorbic acid and 4-[1-hydroxy-2-(methylamino)ethyl]-1,2-benzenediol. The reaction typically involves dissolving l-Ascorbic acid in a suitable solvent, such as water or ethanol, and then adding 4-[1-hydroxy-2-(methylamino)ethyl]-1,2-benzenediol under controlled conditions. The reaction is carried out at a specific temperature and pH to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization, filtration, and chromatography to achieve the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: l-Adrenalin ascorbinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms .
Wissenschaftliche Forschungsanwendungen
l-Adrenalin ascorbinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, including its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, such as its effects on neurotransmitter systems and its use in drug development.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
l-Adrenalin ascorbinate exerts its effects by interacting with specific molecular targets and pathways. It binds to receptors on the surface of target cells, initiating a cascade of biochemical events. This interaction leads to changes in cellular activities, such as enzyme activation, gene expression, and signal transduction. The exact mechanism of action depends on the specific biological context and the receptors involved .
Vergleich Mit ähnlichen Verbindungen
l-Adrenalin ascorbinate is unique due to its specific combination of l-Ascorbic acid and 4-[1-hydroxy-2-(methylamino)ethyl]-1,2-benzenediol. Similar compounds include:
Adrenaline: A hormone and neurotransmitter with similar structural features but different biological activities.
Ascorbic Acid Derivatives: Compounds that share the ascorbic acid component but differ in their additional functional groups and properties.
This compound stands out due to its unique combination of properties, making it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
134-17-8 |
|---|---|
Molekularformel |
C15H21NO9 |
Molekulargewicht |
359.33 |
IUPAC-Name |
2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO3.C6H8O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;7-1-2(8)5-3(9)4(10)6(11)12-5/h2-4,9-13H,5H2,1H3;2,5,7-10H,1H2 |
InChI-Schlüssel |
KOUXVSUXTJGEEM-MGMRMFRLSA-N |
SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
l-Adrenalin ascorbinate; Tonhormon; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















